Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)-
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Overview
Description
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by a benzene ring substituted with a 2-ethylbutyl group and a 2-phenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- typically involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification reaction with 2-phenoxyethanol under basic conditions to introduce the 2-phenoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzene,1-(2-ethylbutyl)-4-(2-methoxyethoxy)-
- Benzene,1-(2-ethylbutyl)-4-(2-ethoxyethoxy)-
Uniqueness
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
125796-89-6 |
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Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C20H26O2/c1-3-17(4-2)16-18-10-12-20(13-11-18)22-15-14-21-19-8-6-5-7-9-19/h5-13,17H,3-4,14-16H2,1-2H3 |
InChI Key |
FNYKEPPBWZVEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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